5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine
Overview
Description
5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H6FN3O2S. It is known for its unique structure, which includes a fluorine atom, a methanesulfonyl group, and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine typically involves the introduction of a fluorine atom and a methanesulfonyl group onto a pyrimidine ring. One common method involves the reaction of 5-fluoropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are employed to facilitate the condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation or reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanesulfonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
2-Methanesulfonylpyrimidine: Lacks the fluorine atom but shares the methanesulfonyl group and pyrimidine ring.
4-Aminopyrimidine: Similar pyrimidine structure but lacks both the fluorine atom and methanesulfonyl group.
Uniqueness
5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine is unique due to the presence of both the fluorine atom and methanesulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-methylsulfonylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUFOQUJXZMEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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